molecular formula C14H13F2N B15306881 3-[4-(Difluoromethyl)phenyl]-5-methylaniline

3-[4-(Difluoromethyl)phenyl]-5-methylaniline

Cat. No.: B15306881
M. Wt: 233.26 g/mol
InChI Key: RHZJUVAGARVVDE-UHFFFAOYSA-N
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Description

3-[4-(Difluoromethyl)phenyl]-5-methylaniline is an organic compound that features a difluoromethyl group attached to a phenyl ring, which is further connected to a methylaniline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the use of difluoromethylation reagents, such as [Me3Si-CF2H], which can be prepared by reducing [Me3Si-CF3] with sodium borohydride . The reaction conditions often involve the use of transition metal catalysts to facilitate the transfer of the difluoromethyl group to the aromatic ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes, where the difluoromethyl group is introduced to the phenyl ring using efficient and scalable methods. These processes often utilize continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

3-[4-(Difluoromethyl)phenyl]-5-methylaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring .

Mechanism of Action

The mechanism of action of 3-[4-(Difluoromethyl)phenyl]-5-methylaniline involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivative being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(Difluoromethyl)phenyl]-5-methylaniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the difluoromethyl group can significantly influence the compound’s reactivity and interaction with biological targets, making it a valuable molecule for various applications .

Properties

Molecular Formula

C14H13F2N

Molecular Weight

233.26 g/mol

IUPAC Name

3-[4-(difluoromethyl)phenyl]-5-methylaniline

InChI

InChI=1S/C14H13F2N/c1-9-6-12(8-13(17)7-9)10-2-4-11(5-3-10)14(15)16/h2-8,14H,17H2,1H3

InChI Key

RHZJUVAGARVVDE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)N)C2=CC=C(C=C2)C(F)F

Origin of Product

United States

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